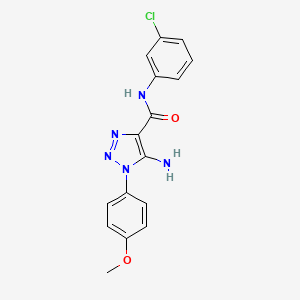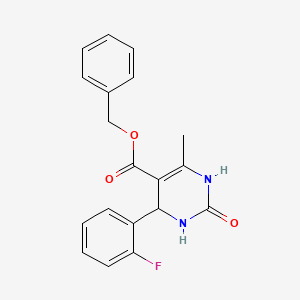
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been the subject of extensive research in the scientific community. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
In insects and fungi, this compound has been found to disrupt the function of certain ion channels and receptors, leading to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide vary depending on the application. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In insects and fungi, this compound has been found to cause paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its wide range of potential applications, its unique properties such as high thermal stability and solubility, and its relatively low toxicity compared to traditional pesticides and anticancer agents.
The limitations of using this compound in lab experiments include its high cost and complex synthesis method, as well as the limited understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. In medicine, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its efficacy in clinical trials. In agriculture, further studies are needed to optimize the formulation and delivery of this compound for effective pest and pathogen control. In materials science, further studies are needed to explore the potential applications of this compound in the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with 4-methoxyphenylhydrazine to form 3-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then treated with sodium azide and copper(II) sulfate pentahydrate to form the triazole ring. Finally, the amino group is protected with a carbamate group to form the final product.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies.
In agriculture, this compound has been studied for its potential as a pesticide. It has been found to have insecticidal and fungicidal activity against various pests and pathogens, and has shown potential as a safe and effective alternative to traditional pesticides.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. It has been found to have unique properties such as high thermal stability and solubility, which make it a promising candidate for the development of new materials.
Eigenschaften
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-13-7-5-12(6-8-13)22-15(18)14(20-21-22)16(23)19-11-4-2-3-10(17)9-11/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWKNVUJGHIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988928.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)

![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)